molecular formula C21H22N2O3S2 B11554434 Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate

Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B11554434
M. Wt: 414.5 g/mol
InChI Key: BMRBXVACDWAPEV-UHFFFAOYSA-N
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Description

Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate is a complex organic compound that features a thiophene ring, a quinoline derivative, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with quinoline precursors under controlled conditions. The reaction may involve the use of catalysts such as morpholine and solvents like ethanol to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets. The cyano group and thiophene ring are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.

    Quinoline Derivatives: Compounds like chloroquine and quinine.

Uniqueness

Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate is unique due to its combination of a thiophene ring, a quinoline derivative, and a cyano group. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C21H22N2O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

propan-2-yl 4-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-3-oxobutanoate

InChI

InChI=1S/C21H22N2O3S2/c1-13(2)26-19(25)10-14(24)12-28-21-16(11-22)20(18-8-5-9-27-18)15-6-3-4-7-17(15)23-21/h5,8-9,13H,3-4,6-7,10,12H2,1-2H3

InChI Key

BMRBXVACDWAPEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=CS3

Origin of Product

United States

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